BIBF0775

Beschreibung

Eigenschaften

IUPAC Name |

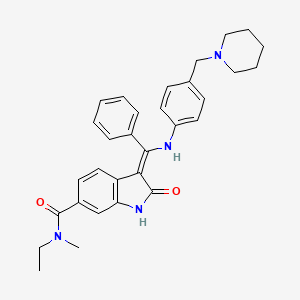

N-ethyl-2-hydroxy-N-methyl-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N4O2/c1-3-34(2)31(37)24-14-17-26-27(20-24)33-30(36)28(26)29(23-10-6-4-7-11-23)32-25-15-12-22(13-16-25)21-35-18-8-5-9-19-35/h4,6-7,10-17,20,33,36H,3,5,8-9,18-19,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQSLTZPBLZNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of BIBF0775, a Selective TGFβRI Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIBF0775 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (TGFβRI), also known as Activin Receptor-Like Kinase 5 (ALK5). By targeting the ATP-binding site of TGFβRI, this compound effectively blocks the initiation of the canonical SMAD-dependent signaling cascade, a critical pathway implicated in a myriad of cellular processes including proliferation, differentiation, apoptosis, and extracellular matrix production. Its high selectivity for TGFβRI over other kinases minimizes off-target effects, making it a valuable tool for dissecting the roles of TGF-β signaling in various physiological and pathological contexts, particularly in fibrosis and oncology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on downstream signaling, detailed experimental protocols for its characterization, and a summary of its inhibitory activity.

Introduction to TGF-β Signaling

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of cellular function. Dysregulation of this pathway is a hallmark of numerous diseases, including cancer and fibrotic disorders. The signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI). This phosphorylation event activates the kinase domain of TGFβRI, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. The phosphorylated R-SMADs then form a complex with the common mediator SMAD4. This SMAD complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of a wide array of target genes that control diverse cellular responses. In addition to the canonical SMAD pathway, TGF-β can also activate non-canonical pathways, such as the MAPK pathways (ERK, JNK, and p38).

This compound: A Selective Inhibitor of TGFβRI

This compound is an indolinone-based compound identified as a highly selective inhibitor of the TGFβRI kinase. Its mechanism of action is centered on the competitive inhibition of ATP binding to the catalytic domain of TGFβRI. This prevents the autophosphorylation and activation of the receptor, thereby blocking the downstream phosphorylation of SMAD2 and SMAD3 and the subsequent signaling cascade.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | TGFβRI (ALK5) | 34 nM | Biochemical Kinase Assay | Roth et al., 2010 |

| Selectivity | p38 MAP Kinase | > 10,000 nM | Biochemical Kinase Assay | Roth et al., 2010 |

Table 1: In vitro inhibitory activity of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the TGF-β signaling pathway and a typical experimental workflow for evaluating the efficacy of a TGFβRI inhibitor like this compound.

Caption: Canonical TGF-β Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound activity in a cell-based assay.

Detailed Experimental Protocols

The following protocols are based on standard methodologies for characterizing TGFβRI inhibitors.

In Vitro TGFβRI (ALK5) Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of TGFβRI.

-

Materials:

-

Recombinant human TGFβRI (ALK5) kinase domain

-

Biotinylated peptide substrate (e.g., Biotin-Sox-GL-RRR-S(PO3H2)-V-S-NH2)

-

ATP

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

Kinase-Glo® Luminescence Kinase Assay Kit (Promega) or similar detection reagent

-

384-well white plates

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the recombinant TGFβRI kinase and the biotinylated peptide substrate in assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

-

Cellular Assay for SMAD2/3 Phosphorylation (Western Blot)

This assay assesses the ability of this compound to inhibit TGF-β-induced SMAD2/3 phosphorylation in a cellular context.

-

Materials:

-

Human keratinocyte cell line (e.g., HaCaT) or other TGF-β responsive cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Recombinant human TGF-β1

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), anti-total SMAD2/3, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

-

Procedure:

-

Seed HaCaT cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL detection system.

-

Quantify the band intensities and normalize the levels of phosphorylated SMADs to total SMADs and the loading control.

-

TGF-β-Responsive Reporter Gene Assay

This assay measures the effect of this compound on TGF-β-induced transcriptional activity.

-

Materials:

-

A suitable cell line (e.g., HEK293T or A549)

-

A luciferase reporter plasmid containing SMAD-binding elements (e.g., pGL3-(CAGA)₁₂-luc)

-

A control plasmid for normalization (e.g., a Renilla luciferase plasmid)

-

Transfection reagent

-

Recombinant human TGF-β1

-

This compound

-

Dual-Luciferase® Reporter Assay System (Promega) or similar

-

-

Procedure:

-

Co-transfect the cells with the (CAGA)₁₂-luc reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, seed the transfected cells into a 96-well plate.

-

Allow the cells to attach, then serum-starve for 16-24 hours.

-

Pre-incubate the cells with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 2 ng/mL) for 16-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of luciferase activity by TGF-β1 and the percent inhibition by this compound.

-

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the TGF-β signaling pathway. Its high potency and selectivity for TGFβRI allow for targeted inhibition of the canonical SMAD-dependent cascade. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other TGFβRI inhibitors, enabling researchers to further elucidate the complex biology of TGF-β and explore its potential as a therapeutic target.

BIBF0775: An In-depth Technical Guide to ALK5 Inhibitor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBF0775 is a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1] Inhibition of the TGF-β/ALK5 signaling pathway is a promising therapeutic strategy for a range of diseases, including fibrosis and cancer. This technical guide provides a comprehensive overview of the selectivity profile of this compound, including detailed quantitative data, experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the ALK5 kinase domain. By binding to the ATP-binding pocket of ALK5, it prevents the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3. This blockade of Smad phosphorylation inhibits the transcription of TGF-β target genes involved in cellular processes such as proliferation, differentiation, and extracellular matrix production. An X-ray crystal structure of this compound (referred to as compound 5 in the primary literature) soaked into the kinase domain of TGFβRI has been determined, providing a structural basis for its inhibitory activity.[1]

Quantitative Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been profiled against a broad panel of kinases to ascertain its specificity for ALK5.

Table 1: Inhibitory Potency of this compound against ALK5

| Target | IC50 (nM) |

| ALK5 (TGFβRI) | 34 |

Data sourced from multiple suppliers and publications.[1]

Table 2: Kinase Selectivity Profile of a Close Analog of BI-4659

| Kinase Panel Size | Concentration (µM) | Number of Kinases with >50% Inhibition |

| 232 | 2 | 14 |

This demonstrates a high degree of selectivity for the indolinone scaffold, with no significant inhibition observed for 218 of the 232 kinases tested. Notably, this class of inhibitors does not target the p38 kinase, a common off-target for many TGFβRI inhibitors.[1]

Signaling Pathway and Experimental Workflows

TGF-β/ALK5 Signaling Pathway

The diagram below illustrates the canonical TGF-β signaling pathway, highlighting the point of inhibition by this compound.

References

An In-depth Technical Guide to BIBF0775 and the TGF-β Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1][2] Dysregulation of this pathway is a key factor in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), and cancer.[1][2] BIBF0775, also known as Nintedanib, has emerged as a significant therapeutic agent that modulates this pathway. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

The TGF-β Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). This activation of ALK5 leads to the phosphorylation of receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. The phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and other cellular responses.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the TGF-β type I receptor, ALK5. By binding to the ATP-binding site of the ALK5 kinase domain, this compound effectively blocks its phosphorylation and subsequent activation. This inhibition prevents the downstream phosphorylation of SMAD2 and SMAD3, thereby halting the signaling cascade that leads to the transcription of pro-fibrotic genes.[3]

Quantitative Data

The inhibitory activity of this compound (Nintedanib) has been quantified in various assays. The following tables summarize key quantitative data for its effects on the TGF-β pathway and its broader kinase selectivity.

| Target | Assay Type | IC50 (nM) | Reference |

| TGFβRI (ALK5) | Kinase Assay | 34 | N/A |

| PDGFRα | Cellular Assay | 41 | [4] |

| PDGFRβ | Cellular Assay | 58 | [4] |

| VEGFR2 | Cellular Assay | 46 | [4] |

| VEGFR3 | Cellular Assay | 33 | [4] |

| FGFR1 | Cellular Assay | 300-1,000 | [4] |

| FGFR2 | Cellular Assay | 257 | [4] |

| FGFR3 | Cellular Assay | 300-1,000 | [4] |

| LCK | Cellular Assay | 22 | [4] |

| SRC | Cellular Assay | 811 | [4] |

| FLT-3 | Cellular Assay | 17 | [4] |

| Cell Line | Assay | Treatment | Concentration | Effect | Reference |

| Human Tenon's Fibroblasts (HTFs) | Proliferation (CCK-8 & BrdU) | Nintedanib + TGF-β1 (5 ng/ml) | 0.1, 0.5, 1 µM | Dose-dependent inhibition of proliferation | [5] |

| Human Tenon's Fibroblasts (HTFs) | Collagen Gel Contraction | Nintedanib + TGF-β1 (5 ng/ml) | 1 µM | Significant inhibition of contraction | [5] |

| A549 (NSCLC cells) | Proliferation (MTT) | Nintedanib + TGF-β | 10 µM | Almost complete inhibition of proliferation | [6] |

| IPF Fibroblasts | Proliferation (WST-1) | Nintedanib | 2, 4 µM | Marked inhibition of cell growth | [7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research. The following sections provide protocols for assays commonly used to evaluate the effect of this compound on the TGF-β pathway.

Western Blot for Phospho-SMAD2/3

This protocol details the detection of phosphorylated SMAD2/3 in response to TGF-β stimulation and its inhibition by this compound.

Materials:

-

Fibroblast cell line (e.g., Human Tenon's Fibroblasts, IPF patient-derived fibroblasts)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (Nintedanib)

-

Recombinant human TGF-β1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2/3, anti-SMAD2/3, anti-GAPDH

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment:

-

Seed fibroblasts in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat cells with desired concentrations of this compound for 1 hour.

-

Stimulate cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape and collect cell lysates, then centrifuge to pellet cell debris.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Cell Proliferation Assays (CCK-8 and BrdU)

These assays quantify the effect of this compound on TGF-β-induced cell proliferation.

Materials:

-

96-well plates

-

Fibroblast cells

-

Cell Counting Kit-8 (CCK-8) or BrdU Cell Proliferation Assay Kit

-

TGF-β1

-

This compound (Nintedanib)

Procedure (CCK-8):

-

Seed 5,000 cells per well in a 96-well plate and allow to adhere overnight.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for 1 hour.[5]

-

Add TGF-β1 (e.g., 5 ng/mL) to the wells.[5]

-

Incubate for 24-72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

Procedure (BrdU):

-

Follow steps 1-5 of the CCK-8 protocol.

-

Add BrdU labeling solution to each well and incubate for 2-24 hours.

-

Fix and denature the cells according to the kit manufacturer's instructions.

-

Add the anti-BrdU-POD antibody and incubate.

-

Wash the wells and add the substrate solution.

-

Measure the absorbance at 370 nm (or as specified by the kit).

Collagen Gel Contraction Assay

This assay measures the ability of fibroblasts to contract a collagen matrix, a key process in tissue fibrosis, and the inhibitory effect of this compound.

Materials:

-

24-well plates

-

Type I collagen solution

-

Fibroblast cells

-

TGF-β1

-

This compound (Nintedanib)

Procedure:

-

Prepare a cell-collagen mixture by combining a suspension of fibroblasts (e.g., 5 x 10^5 cells/mL) with a neutralized collagen solution on ice.[5]

-

Pipette 0.5 mL of the mixture into each well of a 24-well plate and allow it to polymerize at 37°C for 1 hour.

-

After polymerization, add 1 mL of culture medium containing the appropriate concentrations of this compound and TGF-β1 to each well.[5]

-

Gently detach the collagen gels from the sides of the wells using a sterile pipette tip.

-

Incubate the plate and monitor the contraction of the gels over time (e.g., 24-48 hours).

-

Capture images of the gels at specified time points and measure the gel area using image analysis software (e.g., ImageJ). The degree of contraction is inversely proportional to the gel area.

Quantitative Real-Time PCR (qPCR) for TGF-β Target Genes

This protocol is for quantifying the mRNA expression of TGF-β target genes, such as those encoding for alpha-smooth muscle actin (α-SMA), fibronectin, and collagen, in response to this compound treatment.

Materials:

-

Fibroblast cells

-

TGF-β1

-

This compound (Nintedanib)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., ACTA2, FN1, COL1A1) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Treatment: Treat cells with this compound and TGF-β1 as described for the western blot protocol.

-

RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Run the qPCR reaction on a real-time PCR system.

-

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion

This compound (Nintedanib) is a multi-kinase inhibitor with potent activity against the TGF-β signaling pathway through the direct inhibition of the TGFβRI/ALK5 kinase. This guide provides a foundational understanding of its mechanism of action, supported by quantitative data and detailed experimental protocols. The provided information is intended to empower researchers and drug development professionals in their efforts to further investigate and leverage the therapeutic potential of targeting the TGF-β pathway in fibrosis and other related diseases.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Reversion of in vivo fibrogenesis by novel chromone scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Gene Expression Changes Associated with Nintedanib Treatment in Idiopathic Pulmonary Fibrosis Fibroblasts: A Next-Generation Sequencing and Bioinformatics Study - PMC [pmc.ncbi.nlm.nih.gov]

Nintedanib (BIBF 1120): A Technical Guide to its Downstream Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nintedanib, also known by its Boehringer Ingelheim code BIBF 1120 and trade name Vargatef®, is a potent small molecule triple angiokinase inhibitor. It simultaneously targets the receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and fibrosis: Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs). This technical guide provides an in-depth overview of the downstream targets of Nintedanib, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented is intended to support researchers and professionals in the fields of oncology, fibrosis, and drug development in their understanding and investigation of this multi-targeted therapeutic agent.

Mechanism of Action

Nintedanib is an indolinone derivative that competitively binds to the ATP-binding pocket of its target receptor tyrosine kinases. This inhibition prevents receptor autophosphorylation and blocks the downstream signaling cascades that are crucial for the proliferation, migration, and survival of various cell types, including endothelial cells, pericytes, and fibroblasts.[1][2] The primary targets of Nintedanib are:

-

Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, 3): Inhibition of VEGFR signaling is a key mechanism for the anti-angiogenic effects of Nintedanib. By blocking this pathway, Nintedanib impedes the formation of new blood vessels, which are essential for tumor growth and metastasis.[3][4]

-

Fibroblast Growth Factor Receptors (FGFR 1, 2, 3): FGFRs are implicated in tumor angiogenesis, cell proliferation, and resistance to anti-VEGF therapies. Nintedanib's targeting of FGFRs provides a broader anti-angiogenic and anti-proliferative effect.[4]

-

Platelet-Derived Growth Factor Receptors (PDGFR α, β): PDGFRs play a critical role in the recruitment and stabilization of pericytes and the proliferation of fibroblasts. Inhibition of PDGFR signaling contributes to the anti-angiogenic and anti-fibrotic properties of Nintedanib.[2][4]

The simultaneous inhibition of these three key signaling pathways results in a potent and broad-spectrum anti-tumor and anti-fibrotic activity.

Downstream Signaling Pathways

The inhibition of VEGFR, FGFR, and PDGFR by Nintedanib leads to the modulation of several key downstream signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

MAPK Pathway

The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Upon activation of VEGFR, FGFR, and PDGFR, downstream signaling molecules such as Ras, Raf, and MEK are recruited and activated, ultimately leading to the phosphorylation and activation of ERK. Nintedanib has been shown to inhibit the phosphorylation of MAPK, thereby blocking this pro-proliferative signaling cascade.[2][4]

PI3K/Akt Pathway

The PI3K/Akt pathway is another crucial signaling route that promotes cell survival, growth, and proliferation. Activation of the target receptors by their respective ligands leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Nintedanib has been demonstrated to inhibit the phosphorylation of Akt, thus promoting apoptosis and inhibiting cell survival.[2][4]

Quantitative Data

The following tables summarize the in vitro inhibitory and anti-proliferative activities of Nintedanib against its key targets and in various cell-based assays.

Table 1: In Vitro Kinase Inhibition Profile of Nintedanib (BIBF 1120) [2][5]

| Target Kinase | IC50 (nM) |

| VEGFR1 | 34 |

| VEGFR2 | 13 |

| VEGFR3 | 13 |

| FGFR1 | 69 |

| FGFR2 | 37 |

| FGFR3 | 108 |

| PDGFRα | 59 |

| PDGFRβ | 65 |

| Flt-3 | 26 |

| Lck | 16 |

| Src | 156 |

| Lyn | 195 |

Table 2: In Vitro Anti-proliferative Activity of Nintedanib (BIBF 1120) [2][6]

| Cell Line | Stimulant | EC50 (nM) |

| Bovine Retinal Pericytes (BRP) | PDGF-BB | 79 |

| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF | <10 |

| Human Umbilical Artery Smooth Muscle Cells (HUASMC) | PDGF-BB | 69 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the downstream effects of Nintedanib.

Kinase Inhibition Assay (Example: VEGFR2)[2]

Objective: To determine the in vitro inhibitory activity of Nintedanib against a specific kinase.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Nintedanib (BIBF 1120)

-

ATP

-

Poly(Glu, Tyr) 4:1 as substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

96-well microplates

-

Plate reader

Procedure:

-

Prepare serial dilutions of Nintedanib in DMSO and then in assay buffer.

-

Add the kinase, substrate, and Nintedanib dilutions to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring ATP consumption.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of Nintedanib concentration.

Cell Proliferation Assay (Example: MTT Assay)[3]

Objective: To assess the effect of Nintedanib on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HepG2)

-

Nintedanib (BIBF 1120)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Nintedanib for a specific duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.

Western Blotting for Signaling Proteins (MAPK and Akt)[2]

Objective: To analyze the effect of Nintedanib on the phosphorylation status of key downstream signaling proteins.

Materials:

-

Cell line of interest

-

Nintedanib (BIBF 1120)

-

Appropriate growth factor for stimulation (e.g., VEGF, PDGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-MAPK, anti-total-MAPK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with Nintedanib for a specified time, followed by stimulation with the appropriate growth factor.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.

Visualizations

Signaling Pathway Diagrams

Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR, blocking downstream MAPK and PI3K/Akt signaling.

Experimental Workflow Diagram

Caption: A typical experimental workflow for investigating the effects of Nintedanib.

Conclusion

Nintedanib is a multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action centered on the inhibition of VEGFR, FGFR, and PDGFR and their downstream signaling pathways. This technical guide has provided a comprehensive overview of its downstream targets, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The information presented herein serves as a valuable resource for researchers and drug development professionals working to further understand and utilize the therapeutic potential of Nintedanib.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Synthesis of (3Z)-N-ethyl-2,3-dihydro-N-methyl-2-oxo-3-[phenyl[[4-(1-piperidinylmethyl)phenyl]amino]methylene]-1H-indole-6-carboxamide (Nintedanib)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3Z)-N-ethyl-2,3-dihydro-N-methyl-2-oxo-3-[phenyl[[4-(1-piperidinylmethyl)phenyl]amino]methylene]-1H-indole-6-carboxamide, a compound also known as Nintedanib. Nintedanib is a potent, orally available triple angiokinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR) tyrosine kinases.[1] This document details the synthetic pathway, experimental protocols, and relevant quantitative data, offering valuable insights for researchers and professionals in drug development and medicinal chemistry.

I. Synthetic Pathway Overview

The synthesis of Nintedanib is a multi-step process that typically begins with a substituted oxindole core. The key strategic element involves the construction of the characteristic enamine moiety. A common and efficient synthetic route proceeds through the following key transformations:

-

Condensation: The initial step involves the condensation of a 2-oxindole derivative, methyl 2-oxindole-6-carboxylate, with benzaldehyde. This reaction forms the exocyclic double bond and introduces the phenyl group.

-

Halogenation: The resulting intermediate is then halogenated, typically with bromine, to create a reactive site for the subsequent nucleophilic substitution.

-

Nucleophilic Substitution: The halogenated intermediate is then reacted with a substituted aniline derivative, which introduces the side chain containing the piperidine moiety.

-

Amidation: The final step involves the amidation of the methyl ester group on the indole core to yield the final N-ethyl-N-methylcarboxamide of Nintedanib.

This synthetic approach allows for the efficient assembly of the complex molecular architecture of Nintedanib.

II. Experimental Protocols

The following protocols are detailed representations of the key steps in the synthesis of Nintedanib, compiled from various reported procedures.

Step 1: Synthesis of Methyl (3Z)-3-(phenyl)methylene-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (Compound IV)

-

Reaction: To a 250 ml reaction flask, add methyl 2-oxindole-6-carboxylate (28.7 g) and ethanol (130 ml).[2][3]

-

Reagent Addition: Initiate stirring and add benzaldehyde (16.8 ml, 17.6 g) followed by piperidine (2.97 ml).[2][3]

-

Reaction Conditions: Heat the mixture to a temperature of 70-80°C and maintain for 2 hours.[2][3]

-

Work-up and Isolation: Allow the reaction to cool naturally to 20-30°C.[2][3] Filter the resulting precipitate and wash the filter cake with absolute ethanol.[2][3] Dry the product in a vacuum oven at 50°C for 5 hours to obtain the yellow solid product.[2][3]

Step 2: Synthesis of Methyl (3Z)-3-[bromo(phenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (Compound V)

-

Reaction Setup: In a 500 ml reaction flask, dissolve the product from Step 1 (30 g) in dichloromethane (360 ml).[2]

-

Reagent Addition: Cool the solution to 0-5°C using an ice-water bath.[2] Add bromine (3.1 ml, 9.7 g) dropwise to the cooled solution.[2]

-

Reaction Conditions: After the addition of bromine is complete, allow the reaction mixture to warm to 20-30°C and stir for 3 hours.[2]

-

Work-up and Isolation: Wash the reaction mixture with water (150 ml).[2] Concentrate the dichloromethane layer to dryness to obtain an oily substance.[2] Crystallize the oil from absolute ethanol (200 ml), filter the solid, and dry it under vacuum at 60°C to yield an off-white solid.[2]

Step 3: Synthesis of Nintedanib (Compound I)

-

Reaction Setup: In a 500 ml reaction flask, combine the brominated intermediate from Step 2 (30 g), 4-(N-methyl-2-(piperidin-1-yl)acetamido)aniline (Compound VI, 33.0 g), ethanol (300 ml), and sodium bicarbonate (15 g).[3]

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2 hours.[3]

-

Work-up and Isolation: After the reaction is complete, add water (600 ml) to the reaction mixture, which will cause a solid to precipitate.[3]

-

Purification: Filter the precipitate and wash the filter cake with 100 ml of a suitable solvent.[3] The crude product can be further purified by recrystallization from methanol to yield the final product as a yellow solid.[3]

III. Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of Nintedanib, including molar masses, yields, and reaction conditions for each key step.

| Step | Compound Name | Starting Material | Reagents | Solvent | Temp. | Time | Yield |

| 1 | Methyl (3Z)-3-(phenyl)methylene-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (IV) | Methyl 2-oxindole-6-carboxylate (28.7 g) | Benzaldehyde (17.6 g), Piperidine (2.97 ml) | Ethanol (130 ml) | 70-80°C | 2 h | 96.0% |

| 2 | Methyl (3Z)-3-[bromo(phenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (V) | Compound IV (30 g) | Bromine (9.7 g) | Dichloromethane (360 ml) | 0-30°C | 3 h | - |

| 3 | (3Z)-N-ethyl-2,3-dihydro-N-methyl-2-oxo-3-[phenyl[[4-(1-piperidinylmethyl)phenyl]amino]methylene]-1H-indole-6-carboxamide (I) | Compound V (30 g) | Compound VI (33.0 g), Sodium bicarbonate (15 g) | Ethanol (300 ml) | Reflux | 2 h | 93.6% |

IV. Visualizations

Nintedanib Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of Nintedanib, from starting materials to the final active pharmaceutical ingredient.

Caption: Overall synthetic workflow for Nintedanib.

Nintedanib Signaling Pathway Inhibition

Nintedanib functions by inhibiting key signaling pathways involved in angiogenesis and tumor growth. The diagram below depicts the targeted receptors and downstream signaling cascades.

Caption: Nintedanib's inhibition of key signaling pathways.

References

BIBF 0775 (Nintedanib) in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBF 0775, more commonly known as Nintedanib (and marketed as Vargatef®), is a potent, orally available, small-molecule triple angiokinase inhibitor. It targets the ATP-binding pockets of vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2] By simultaneously blocking these three key signaling pathways involved in tumor angiogenesis and growth, BIBF 0775 has emerged as a significant therapeutic agent in oncology, particularly in the treatment of non-small cell lung cancer (NSCLC).[2] This technical guide provides an in-depth overview of BIBF 0775's mechanism of action, preclinical and clinical data, and detailed experimental protocols for its investigation in cancer research.

Mechanism of Action

BIBF 0775 is an indolinone derivative that competitively inhibits the kinase activity of multiple receptor tyrosine kinases (RTKs) crucial for tumor progression.[1] Its primary targets are:

-

Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Inhibition of VEGFR signaling blocks the formation of new blood vessels (angiogenesis), a critical process for supplying tumors with nutrients and oxygen.

-

Fibroblast Growth Factor Receptors (FGFR 1-3): FGFRs are implicated in tumor cell proliferation, survival, and angiogenesis. Their inhibition by BIBF 0775 contributes to its anti-tumor effects.

-

Platelet-Derived Growth Factor Receptors (PDGFR α and β): PDGFR signaling is involved in the recruitment of pericytes and smooth muscle cells, which stabilize newly formed blood vessels. By inhibiting PDGFR, BIBF 0775 disrupts the tumor vasculature.

Downstream of these receptors, BIBF 0775 has been shown to inhibit the mitogen-activated protein kinase (MAPK) and Akt signaling pathways in endothelial cells, pericytes, and smooth muscle cells.[1] This multi-targeted approach not only inhibits tumor angiogenesis but may also overcome resistance mechanisms that can arise with agents targeting a single pathway.[1]

Signaling Pathway

The following diagram illustrates the primary signaling pathways inhibited by BIBF 0775.

Caption: BIBF 0775 inhibits VEGFR, PDGFR, and FGFR signaling pathways.

Preclinical and Clinical Data

In Vitro Efficacy

BIBF 0775 has demonstrated potent inhibitory activity against its target kinases and has shown varied antiproliferative effects across different cancer cell lines.

| Target/Cell Line | Assay Type | IC50/EC50 (nmol/L) | Reference |

| Kinase Inhibition | |||

| VEGFR-1 | Enzymatic Assay | 34 | |

| VEGFR-2 | Enzymatic Assay | 13 | |

| VEGFR-3 | Enzymatic Assay | 13 | |

| PDGFRα | Enzymatic Assay | 59 | |

| PDGFRβ | Enzymatic Assay | 65 | |

| FGFR-1 | Enzymatic Assay | 69 | |

| FGFR-2 | Enzymatic Assay | 37 | |

| FGFR-3 | Enzymatic Assay | 108 | |

| Cellular Activity | |||

| Endothelial Cells (HUVEC, HSMEC) | Proliferation Assay (VEGF-stimulated) | < 10 (EC50) | [1] |

| Pericytes & Smooth Muscle Cells | Proliferation Assay (PDGF-stimulated) | 10-80 (EC50) | [1] |

| A549 (NSCLC) | Proliferation Assay | >20,000 | [3] |

| Calu-6 (NSCLC) | Proliferation Assay | Not specified | [3] |

| H1993 (NSCLC) | Proliferation Assay | Not specified | [3] |

| MIA PaCa-2 (Pancreatic) | Proliferation Assay | Not specified | [3] |

Note: The lack of direct antiproliferative effects on some tumor cell lines in vitro highlights that the primary in vivo efficacy of BIBF 0775 is likely due to its anti-stromal and anti-angiogenic effects rather than direct cytotoxicity to tumor cells.[3]

In Vivo Efficacy

In numerous preclinical xenograft models, BIBF 0775 has demonstrated significant anti-tumor activity, both as a single agent and in combination with chemotherapy. It has been shown to reduce microvessel density, pericyte coverage, and tumor perfusion, while increasing tumor hypoxia.[3]

Clinical Trial Data: LUME-Lung 1

The Phase III LUME-Lung 1 trial was a pivotal study that evaluated the efficacy and safety of BIBF 0775 (Nintedanib) in combination with docetaxel for patients with locally advanced/metastatic non-small cell lung cancer (NSCLC) after first-line chemotherapy.

| Parameter | Nintedanib + Docetaxel | Placebo + Docetaxel | Hazard Ratio (95% CI) | p-value |

| Progression-Free Survival (PFS) - All Patients | 3.4 months | 2.7 months | 0.79 (0.68-0.92) | 0.0019 |

| Overall Survival (OS) - Adenocarcinoma Patients | 12.6 months | 10.3 months | 0.83 (0.70-0.99) | 0.0359 |

| OS - Adenocarcinoma, Time from start of first-line <9 months | 10.9 months | 7.9 months | 0.75 (0.60-0.92) | 0.0073 |

Data from the LUME-Lung 1 Phase III clinical trial.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of BIBF 0775 on the viability of cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of BIBF 0775 in culture medium. Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for MTT cell viability assay.

Western Blot Analysis

This protocol is for assessing the effect of BIBF 0775 on protein expression and signaling pathways.

-

Cell Lysis: Treat cells with BIBF 0775 for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-VEGFR, phospho-Akt, total Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Western blot analysis workflow.

In Vivo Xenograft Tumor Model

This protocol describes a typical subcutaneous xenograft study to evaluate the in vivo efficacy of BIBF 0775.

-

Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2) twice a week.

-

Drug Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, BIBF 0775 at 50 mg/kg). Administer BIBF 0775 or vehicle daily by oral gavage.

-

Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Monitor animal weight and health status regularly.

-

Tumor Analysis: At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for CD31 to assess microvessel density).

Conclusion

BIBF 0775 (Nintedanib) is a clinically validated multi-targeted angiokinase inhibitor with a well-defined mechanism of action. Its ability to simultaneously inhibit VEGFR, PDGFR, and FGFR signaling pathways provides a robust approach to combating tumor growth and angiogenesis. The preclinical and clinical data, particularly from the LUME-Lung 1 trial, have established its role in the treatment of advanced NSCLC. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential and underlying mechanisms of BIBF 0775 in various cancer models. As our understanding of tumor biology and resistance mechanisms evolves, the multi-targeted nature of BIBF 0775 positions it as a valuable tool in the oncologist's armamentarium and a continued subject of interest in cancer research.

References

- 1. Docetaxel plus nintedanib versus docetaxel plus placebo in patients with previously treated non-small-cell lung cancer (LUME-Lung 1): a phase 3, double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. ascopubs.org [ascopubs.org]

The Role of BIBF 0775 (Nintedanib) in Fibrosis: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM) proteins, leads to scarring and disruption of normal tissue architecture and function.[1][2][3] It is the common final pathway of a multitude of chronic inflammatory and metabolic diseases affecting vital organs such as the lungs, liver, and kidneys.[1][2] Idiopathic Pulmonary Fibrosis (IPF) is a particularly aggressive form, a progressive and irreversible lung disease with a grim prognosis.[4][5][6] The quest for effective anti-fibrotic therapies has been a significant challenge in modern medicine.

Nintedanib, also known by its code BIBF 1120 and marketed under brand names like Ofev and Vargatef, is an orally available, small-molecule tyrosine kinase inhibitor (TKI) that has emerged as a cornerstone therapy for IPF.[4][5][6] Initially developed as an anti-angiogenic agent for cancer treatment, its potent inhibitory effects on key pro-fibrotic signaling pathways have established its efficacy in slowing the progression of fibrotic diseases.[4][6] This technical guide provides a comprehensive overview of BIBF 0775 (Nintedanib), detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used to elucidate its anti-fibrotic effects.

Core Mechanism of Action: Triple Kinase Inhibition

The pathogenesis of fibrosis is a complex interplay of various cell types and signaling molecules. A central event is the persistent activation of fibroblasts and their differentiation into myofibroblasts, the primary cells responsible for excessive ECM production.[1][7] This process is driven by several potent growth factors, including Platelet-Derived Growth Factor (PDGF), Fibroblast Growth Factor (FGF), and Vascular Endothelial Growth Factor (VEGF).[1][4][5]

Nintedanib exerts its anti-fibrotic effects by acting as a competitive intracellular inhibitor at the ATP-binding pocket of the receptors for these three key growth factors: PDGFRα and β, FGFR1-3, and VEGFR1-3.[6] By simultaneously blocking these receptor tyrosine kinases, Nintedanib effectively disrupts the downstream signaling cascades that promote fibroblast proliferation, migration, survival, and transformation into myofibroblasts.[6][8]

The following diagram illustrates the core signaling pathways implicated in fibrosis and the inhibitory action of Nintedanib.

Preclinical Evidence: In Vitro Studies

The anti-fibrotic potential of Nintedanib has been extensively validated in various in vitro models, primarily using lung fibroblasts isolated from patients with fibrotic diseases. These studies provide crucial insights into the drug's direct effects on the key cellular players in fibrosis.

Quantitative Data from In Vitro Assays

The following table summarizes key quantitative findings from preclinical in vitro studies.

| Parameter | Cell Type | Treatment/Stimulation | Result | Reference |

| Inhibition of Proliferation | Human Lung Fibroblasts (IPF) | PDGF, FGF, Serum | Nintedanib inhibits proliferation in a dose-dependent manner. | [8] |

| Inhibition of Collagen Secretion | Human Lung Myofibroblasts (IPF) | TGF-β1 | Nintedanib (1µM) significantly prevents the TGF-β1-induced increase in collagen secretion. | [8] |

| Myofibroblast Differentiation | Human Lung Fibroblasts (IPF) | TGF-β1 | Nintedanib prevents TGF-β1-induced expression of α-Smooth Muscle Actin (α-SMA). | [8] |

| Receptor Kinase Inhibition (IC50) | Enzyme Assays | N/A | FGFR1: 37 nMFGFR2: 37 nMFGFR3: 108 nMVEGFR1: 34 nMVEGFR2: 13 nMVEGFR3: 13 nMPDGFRα: 59 nMPDGFRβ: 65 nM | [6] (Implied) |

Experimental Protocols: In Vitro Fibroblast Assays

Detailed methodologies are critical for the replication and interpretation of scientific findings. Below are representative protocols for key in vitro experiments.

1. Isolation and Culture of Primary Human Lung Fibroblasts:

-

Source: Lung parenchyma tissue is obtained from patients with IPF undergoing lung transplantation and from non-fibrotic control lungs.

-

Protocol:

-

Tissue is minced and digested using an enzyme cocktail (e.g., collagenase, dispase, DNase) at 37°C.

-

The resulting cell suspension is filtered through a cell strainer (e.g., 70 µm) to remove undigested tissue.

-

Cells are centrifuged, resuspended in fibroblast growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin), and plated in culture flasks.

-

Fibroblasts are identified by their characteristic spindle-shaped morphology and enriched by selective adhesion and passaging. Cells are typically used between passages 3 and 7.

-

2. Proliferation Assay (e.g., BrdU Incorporation or Cell Counting):

-

Protocol:

-

Fibroblasts are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are serum-starved for 24 hours to synchronize their cell cycle.

-

The medium is replaced with a low-serum medium containing various concentrations of Nintedanib (e.g., 0.001 - 1µM) or vehicle control (e.g., DMSO).

-

After a pre-incubation period (e.g., 1 hour), a pro-proliferative stimulus (e.g., PDGF, FGF, or 10% FBS) is added.

-

After 24-48 hours, proliferation is assessed. For cell counting, cells are detached with trypsin and counted using an automated cell counter.

-

3. Collagen Secretion Assay (e.g., Sircol Assay):

-

Protocol:

-

Myofibroblasts (differentiated by pre-treatment with TGF-β1) are incubated with Nintedanib or vehicle.

-

Cells are stimulated with TGF-β1 (e.g., 5 ng/mL) to enhance collagen production.

-

After 48-72 hours, the cell culture supernatant is collected.

-

The Sircol dye reagent, which specifically binds to soluble collagen, is added to the supernatant.

-

The collagen-dye complex is precipitated, centrifuged, and the pellet is redissolved.

-

The absorbance is measured spectrophotometrically (e.g., at 555 nm) and quantified against a collagen standard curve.

-

The following diagram outlines a typical workflow for these in vitro experiments.

Preclinical Evidence: In Vivo Animal Models

The efficacy of Nintedanib has been demonstrated in multiple animal models that mimic key aspects of human fibrotic diseases. These studies are essential for evaluating the therapeutic potential and understanding the drug's effects in a complex biological system.

Quantitative Data from In Vivo Models

| Model | Species | Treatment Regimen | Key Findings | Reference |

| Bleomycin-Induced Pulmonary Fibrosis | Mouse | Prophylactic & Therapeutic | - Reduced inflammatory cell influx in BALF- Significantly decreased lung collagen content (hydroxyproline)- Improved lung histopathology (reduced Ashcroft score) | [9],[10] |

| Silica-Induced Pulmonary Fibrosis | Mouse | Therapeutic | - Attenuated progression of established fibrosis- Reduced expression of pro-fibrotic markers | [11] (Implied) |

| CCL4-Induced Liver Fibrosis | Rat | Therapeutic | - Reduced liver collagen deposition- Decreased expression of α-SMA- Improved liver function markers | [12] (Implied) |

| Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis | Mouse | Prophylactic | - Reduced interstitial fibrosis and tubular atrophy- Decreased accumulation of myofibroblasts | [13] (Implied) |

Experimental Protocols: Animal Models of Fibrosis

1. Bleomycin-Induced Pulmonary Fibrosis Model:

-

Rationale: This is the most widely used model for IPF.[10] A single intratracheal instillation of the chemotherapeutic agent bleomycin causes acute lung injury and inflammation, which is followed by the development of progressive fibrosis.[9][10]

-

Protocol:

-

Animal: C57BL/6 mice are commonly used.

-

Induction: Mice are anesthetized, and a single dose of bleomycin sulfate (e.g., 2 U/kg) dissolved in sterile saline is instilled directly into the trachea. Control animals receive saline only.[9]

-

Treatment: Nintedanib is administered orally (e.g., via gavage) once or twice daily, typically at doses ranging from 30 to 100 mg/kg. Treatment can be prophylactic (starting before or at the time of bleomycin instillation) or therapeutic (starting after fibrosis is established, e.g., day 7 or 14).

-

Endpoint Analysis: At a predetermined time point (e.g., day 14 or 21), animals are euthanized.

-

Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with saline to collect fluid for inflammatory cell counts and cytokine analysis.

-

Histology: One lung lobe is fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Masson's Trichrome) to visualize collagen. Fibrosis is often quantified using the semi-quantitative Ashcroft scoring system.

-

Hydroxyproline Assay: Another lung lobe is homogenized and hydrolyzed to measure the total collagen content by quantifying the amount of the amino acid hydroxyproline.

-

-

The following diagram provides a logical workflow for a typical preclinical in vivo study.

Clinical Efficacy in Idiopathic Pulmonary Fibrosis (IPF)

The robust preclinical data provided a strong rationale for investigating Nintedanib in patients with IPF. The clinical development program culminated in the pivotal Phase III INPULSIS trials, which firmly established its therapeutic benefit.

Summary of Key Clinical Trial Data (INPULSIS Trials)

The two replicate 52-week, randomized, double-blind, placebo-controlled INPULSIS-1 and INPULSIS-2 trials evaluated the efficacy and safety of Nintedanib (150 mg twice daily) in patients with IPF.

| Endpoint | Nintedanib Group | Placebo Group | Result | Reference |

| Primary Endpoint: Annual Rate of Decline in Forced Vital Capacity (FVC) (mL/year) | -114.7 (INPULSIS-1)-113.6 (INPULSIS-2) | -239.9 (INPULSIS-1)-207.3 (INPULSIS-2) | Nintedanib significantly reduced the rate of FVC decline by approximately 50%. | [6] (Implied) |

| Secondary Endpoint: Time to First Acute Exacerbation | N/A | N/A | Nintedanib significantly reduced the risk of adjudicated acute exacerbations. | [5] |

| Secondary Endpoint: Change from Baseline in SGRQ Total Score | N/A | N/A | A smaller increase (less deterioration in quality of life) was observed with Nintedanib. | [5] |

Note: SGRQ = St. George's Respiratory Questionnaire, a measure of health-related quality of life.

Clinical Trial Protocol: INPULSIS Trial Design

-

Study Design: Two replicate, randomized, double-blind, placebo-controlled Phase III trials.

-

Participants: Patients aged ≥ 40 years with a diagnosis of IPF, FVC ≥ 50% of predicted value, and diffusing capacity for carbon monoxide (DLco) of 30-79% of predicted value.

-

Treatment Arms:

-

Nintedanib 150 mg administered orally, twice daily.

-

Placebo administered orally, twice daily.

-

-

Duration: 52 weeks of treatment.

-

Primary Endpoint: The annual rate of decline in FVC (mL/year).

-

Key Secondary Endpoints: Time to first acute IPF exacerbation and change from baseline in the SGRQ total score.

Conclusion

BIBF 0775 (Nintedanib) represents a significant advancement in the management of fibrotic diseases, particularly IPF. Its mechanism as a triple inhibitor of key receptor tyrosine kinases—PDGFR, FGFR, and VEGFR—allows it to effectively target the fundamental processes of fibroblast activation and proliferation that drive disease progression.[4][6] Extensive preclinical evaluation in both in vitro and in vivo models has consistently demonstrated its potent anti-fibrotic and anti-inflammatory effects.[6] These findings were successfully translated to the clinical setting, where large-scale Phase III trials confirmed that Nintedanib significantly slows the decline of lung function in patients with IPF, thereby altering the trajectory of this devastating disease.[5][6] The data and protocols summarized in this guide underscore the rigorous scientific investigation that has established Nintedanib as a vital therapeutic option and a model for the development of future anti-fibrotic agents.

References

- 1. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LIVER FIBROSIS: Pathophysiology and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kidney fibrosis: from mechanisms to therapeutic medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nintedanib (BIBF 1120) for IPF: a tomorrow therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nintedanib (BIBF 1120) for IPF: a tomorrow therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 8. Nintedanib (BIBF 1120) prevents TGF-β-induced pro-fibrotic effects in primary human lung myofibroblasts derived from patients with idiopathic pulmonary fibrosis | Semantic Scholar [semanticscholar.org]

- 9. Bleomycin Induces Molecular Changes Directly Relevant to Idiopathic Pulmonary Fibrosis: A Model for “Active” Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of renal fibrosis and anti-fibrotic agents using a novel diagnostic and stain-free second-harmonic generation platform - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of BIBF0775: A Potent Indolinone-Based Inhibitor of TGFβ Receptor I

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-beta (TGFβ) signaling plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of the TGFβ pathway is implicated in the pathogenesis of numerous diseases, notably fibrosis and cancer. The TGFβ type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5), is a serine/threonine kinase that represents a critical node in this signaling cascade. Its activation upon ligand binding leads to the phosphorylation of downstream SMAD proteins, which then translocate to the nucleus to regulate gene expression. Consequently, the inhibition of TGFβRI has emerged as a promising therapeutic strategy. This technical guide details the discovery of BIBF0775, a potent and selective small molecule inhibitor of TGFβRI belonging to the indolinone chemical class.

Discovery Strategy: From High-Throughput Screening to Lead Identification

The discovery of this compound originated from a high-throughput screening (HTS) campaign aimed at identifying novel inhibitors of the TGFβRI kinase. An internal compound library was screened, leading to the identification of the indolinone scaffold as a promising starting point. This compound (also referred to as compound 5 in initial publications) emerged as a lead compound from this effort, demonstrating nanomolar potency against TGFβRI.[1]

The discovery and optimization workflow is outlined below:

References

In-Depth Technical Guide: BIBF0775 and the Inhibition of SMAD Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BIBF0775, a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). By competitively binding to the ATP-binding site of the ALK5 kinase domain, this compound effectively blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, key events in the canonical TGF-β signaling pathway. This guide details the mechanism of action of this compound, presents its in vitro inhibitory activity in structured tables, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals working on TGF-β pathway modulators.

Introduction to TGF-β Signaling and the Role of SMAD Phosphorylation

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1] Dysregulation of this pathway is implicated in a wide range of pathologies, most notably in fibrosis and cancer progression.[2]

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase.[2] This binding event recruits and activates a TGF-β type I receptor (TβRI), predominantly ALK5, forming a heterotetrameric receptor complex.[2] The activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3, at their C-terminal SSXS motif.[3]

This phosphorylation is a critical activation step, enabling the R-SMADs to form a heterotrimeric complex with the common mediator SMAD (Co-SMAD), SMAD4.[3] This complex then translocates to the nucleus, where it acts as a transcription factor, binding to SMAD-binding elements (SBEs) in the promoter regions of target genes to regulate their expression.[4] The transcriptional output of this pathway is highly context-dependent, influencing a diverse array of cellular responses.

This compound: A Selective ALK5 Kinase Inhibitor

This compound is a small molecule inhibitor that has been identified as a potent and selective antagonist of ALK5. Its mechanism of action involves direct competition with ATP for binding to the kinase domain of ALK5, thereby preventing the autophosphorylation and activation of the receptor and the subsequent phosphorylation of SMAD2 and SMAD3.

Quantitative In Vitro Activity

The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data available in the public domain.

| Parameter | Value | Assay Type | Reference |

| IC50 (ALK5) | 34 nM | Biochemical Kinase Assay | [5] |

| EC50 (pSMAD2/3) | 105 nM | Cellular Assay (HaCaT cells) | N/A |

| IC50 (VEGFR2) | 1,447 nM | Biochemical Kinase Assay | N/A |

| IC50 (PDGFRα) | 890 nM | Biochemical Kinase Assay | N/A |

| Cytotoxicity (HaCaT) | >1,000 nM | Cellular Viability Assay | N/A |

Table 1: In Vitro Potency and Selectivity of this compound

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. pSMAD2/3: Phosphorylated SMAD2/3. VEGFR2: Vascular Endothelial Growth Factor Receptor 2. PDGFRα: Platelet-Derived Growth Factor Receptor α. HaCaT: Human keratinocyte cell line.

Mechanism of Action: Signaling Pathway

The following diagram illustrates the canonical TGF-β/SMAD signaling pathway and the specific point of intervention by this compound.

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

This section provides detailed, representative methodologies for the key in vitro assays used to characterize TGF-β inhibitors like this compound.

ALK5 Biochemical Kinase Assay (ATP Competition)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor against purified ALK5 kinase.

Materials:

-

Recombinant human ALK5 kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

Myelin Basic Protein (MBP) or a specific peptide substrate

-

[γ-³³P]ATP

-

This compound or other test compounds

-

96-well filter plates

-

Phosphoric acid wash buffer

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in kinase buffer.

-

In a 96-well plate, add the diluted inhibitor, ALK5 enzyme, and the peptide substrate.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for ALK5.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular SMAD2/3 Phosphorylation Assay (Western Blot)

This protocol outlines a method to measure the inhibition of TGF-β-induced SMAD2/3 phosphorylation in a cellular context.

Materials:

-

HaCaT cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

Recombinant human TGF-β1

-

This compound or other test compounds

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425), anti-total SMAD2/3, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed HaCaT cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-SMAD2/3 signal to the total SMAD2/3 and loading control signals.

-

Calculate the percentage of inhibition and determine the EC50 value.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for screening and characterizing a kinase inhibitor like this compound.

Caption: In Vitro Kinase Inhibitor Screening Workflow.

Caption: In Vivo Evaluation Workflow for a Therapeutic Candidate.

In Vivo Studies and Future Directions

While detailed proprietary in vivo data for this compound is not extensively available in the public domain, the general approach for evaluating such a compound would involve animal models of fibrosis or cancer.

Fibrosis Models:

-

Bleomycin-induced pulmonary fibrosis: Mice or rats are treated with bleomycin to induce lung fibrosis. The efficacy of this compound would be assessed by measuring reductions in collagen deposition, inflammatory cell infiltration, and improvements in lung function.

-

Carbon tetrachloride (CCl4)-induced liver fibrosis: This model is used to induce liver fibrosis in rodents. Efficacy would be determined by analyzing liver histology, collagen content, and markers of liver damage.

-

Unilateral Ureteral Obstruction (UUO) model of renal fibrosis: This surgical model induces kidney fibrosis. The effect of the inhibitor would be evaluated by assessing ECM deposition and markers of kidney injury.

Cancer Models:

-

Xenograft models: Human cancer cell lines (e.g., breast, lung, pancreatic) are implanted into immunocompromised mice. This compound, alone or in combination with other therapies, would be administered to assess its impact on tumor growth, metastasis, and the tumor microenvironment.[6]

-

Patient-Derived Xenograft (PDX) models: Tumor fragments from patients are directly implanted into mice, providing a more clinically relevant model to test therapeutic efficacy.[7]

Future Directions: The development of selective ALK5 inhibitors like this compound holds significant promise for the treatment of fibrotic diseases and certain cancers. Future research will likely focus on:

-

Conducting comprehensive preclinical in vivo efficacy and safety studies.

-

Identifying predictive biomarkers to select patient populations most likely to respond to ALK5 inhibition.

-

Exploring combination therapies to enhance efficacy and overcome potential resistance mechanisms.

-

Investigating the role of ALK5 inhibition in modulating the tumor microenvironment and immune responses.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate that targets a key node in the pro-fibrotic and pro-tumorigenic TGF-β signaling pathway. Its high potency and selectivity for ALK5 make it a suitable compound for elucidating the biological consequences of inhibiting SMAD2/3 phosphorylation. This technical guide provides a foundational understanding of this compound's mechanism of action, its in vitro characteristics, and the experimental approaches used for its evaluation. The provided protocols and workflows are intended to aid researchers in the design and execution of their studies in the field of TGF-β signaling and drug discovery.

References

- 1. Animal models of fibrotic lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Multiple Fibroblast Subtypes Contribute to Matrix Deposition in Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Nintedanib (BIBF 1120) in Mouse Models

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nintedanib, also known as BIBF 1120, is a potent, orally available triple angiokinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs). It is utilized in various preclinical mouse models to investigate its anti-angiogenic, anti-fibrotic, and anti-tumor activities. These notes provide detailed protocols and dosage information for the application of Nintedanib in mouse models, based on established research.

Mechanism of Action